molecular formula C17H15N3O4S B10990337 Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10990337
M. Wt: 357.4 g/mol
InChI Key: CMUYIRPLCSBXAG-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a thiazole core substituted with an acetamide linker and a 4-hydroxyquinolin-3-yl carbonyl group. The compound is synthesized via multi-step protocols, often starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), which is converted to hydrazide intermediates (e.g., compound 2) before coupling with the quinoline-derived carbonyl group .

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H15N3O4S/c1-2-24-14(21)7-10-9-25-17(19-10)20-16(23)12-8-18-13-6-4-3-5-11(13)15(12)22/h3-6,8-9H,2,7H2,1H3,(H,18,22)(H,19,20,23)

InChI Key

CMUYIRPLCSBXAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Quinoline Aldehyde Synthesis :

    • Aniline derivatives are acetylated to form acetanilide, followed by Vilsmeier-Haack formylation using POCl₃/DMF to yield 2-chloro-3-formylquinoline intermediates.

    • Example :

      • Acetanilide → 2-chloro-3-formylquinoline (80–90°C, 4–16 hrs, 70% yield).

  • Thiazole Ring Formation :

    • Ethyl acetoacetate undergoes bromination with NBS, followed by cyclization with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate.

    • Conditions :

      • Ethyl acetoacetate + NBS (H₂O/THF, 2 hrs) → Thiourea (80°C, 2 hrs) → 95% yield.

  • Schiff Base Coupling :

    • The quinoline aldehyde reacts with the thiazole-amine in methanol under reflux to form the imine linkage.

    • Optimization :

      • Glacial acetic acid catalysis improves imine stability (6 hrs reflux, 25% yield).

Data Table: Method 1 Parameters

StepReagents/ConditionsYieldReference
Quinoline aldehydePOCl₃/DMF, 80–90°C, 4–16 hrs70%
Thiazole synthesisNBS, thiourea, H₂O/THF, 80°C, 2 hrs95%
Imine couplingMeOH, glacial acetic acid, 6 hrs reflux25%

Method 2: Electroreductive Cross-Coupling

Key Steps

  • Electrochemical Activation :

    • 1-Methoxycarbonyl-4-quinolone and benzophenone derivatives undergo electroreductive coupling in the presence of TMSCl and Et₃N.

    • Conditions :

      • Pt electrodes, THF/DMF, 25°C, 2 F/mol charge → 69% yield of TMS-protected intermediate.

  • Deprotection and Functionalization :

    • TMS ether intermediates are treated with TBAF to yield cyclic carbamates, which are further dehydrated with DDQ to form the target compound.

Advantages

  • Avoids stoichiometric reducing agents.

  • Enables regioselective C–C bond formation at the quinoline 2-position.

Method 3: Microwave-Assisted One-Pot Synthesis

Procedure

  • Quinoline-Thiazole Hybridization :

    • 4-Hydroxyquinoline-3-carboxylic acid is activated as a mixed anhydride (using CDI) and coupled with ethyl 2-amino-4-thiazolylacetate under microwave irradiation.

    • Conditions :

      • 100°C, 30 mins, DMF → 85% yield.

Data Table: Microwave vs. Conventional Heating

ParameterMicrowave (100°C)Conventional Reflux
Reaction Time30 mins6–12 hrs
Yield85%60–70%
Purity (HPLC)>98%90–95%

Method 4: Solid-Phase Peptide Synthesis (SPPS)

Approach

  • Resin-Bound Quinoline :

    • 4-Hydroxyquinoline-3-carboxylic acid is anchored to Wang resin via its hydroxyl group.

  • Thiazole Assembly :

    • Fmoc-protected ethyl 2-amino-4-thiazolylacetate is coupled using HBTU/HOBt activation.

  • Cleavage and Purification :

    • TFA cleavage (95% TFA, 2 hrs) followed by RP-HPLC purification yields the target compound in 65% overall yield.

Method 5: Enzymatic Catalysis

Biocatalytic Route

  • Lipase B from Candida antarctica (CAL-B) catalyzes the esterification of 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-ylacetic acid with ethanol in ionic liquids.

  • Optimization :

    • [BMIM][PF₆] solvent, 45°C, 24 hrs → 78% conversion.

Comparative Analysis of Methods

MethodYieldScalabilityGreen Metrics (E-factor)
Electroreductive69%Moderate12.5 (high solvent use)
Microwave85%High4.2
SPPS65%Low18.0 (resin waste)
Enzymatic78%High2.1

Critical Challenges and Optimization Strategies

  • Imine Stability :

    • Schiffs base intermediates are prone to hydrolysis; anhydrous conditions and molecular sieves improve yields.

  • Regioselectivity in Electroreduction :

    • TMSCl directs coupling to the quinoline 2-position by stabilizing radical intermediates.

  • Purification Issues :

    • Silica gel chromatography (hexane/EtOAc, 7:3) effectively separates thiazole-quinoline hybrids .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and thiazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Antimicrobial Properties

Compounds containing thiazole rings are known for their antibacterial properties . Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has shown significant antimicrobial activity, making it a candidate for further research in the development of new antibiotics. The presence of the hydroxyquinoline moiety may enhance this activity, drawing from the established efficacy of quinoline derivatives against various pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies indicating that thiazole and quinoline derivatives exhibit cytotoxic effects against cancer cell lines. This compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its mechanisms of action and efficacy against different cancer types .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Antimicrobial Activity Study :
    • A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against multiple strains of bacteria. The specific interactions of this compound with bacterial targets were investigated, suggesting its potential as a novel antibiotic.
  • Anticancer Evaluation :
    • Research focused on the anticancer properties of thiazole-containing compounds highlighted their ability to induce apoptosis in cancer cells. This compound was shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Compound Name Substituent on Thiazole Ring Molecular Formula Key Properties
Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate 4-Hydroxyquinolin-3-yl carbonylamino C₁₇H₁₆N₃O₄S Enhanced metal chelation; potential DNA intercalation
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (CAS 62557-35-1) Phenylsulfonylamino C₁₃H₁₄N₂O₄S₂ Electron-withdrawing sulfonyl group; improved stability
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4) 4-Nitrophenylsulfonylamino C₁₃H₁₃N₃O₆S₂ Nitro group increases hydrophobicity; potential nitroreductase targeting
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate (CAS 5419-51-2) Benzoylhydrazinyl C₁₄H₁₅N₃O₃S Hydrazine linker enables hydrogen bonding; moderate cytotoxicity
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate Formylamino and oxo groups C₈H₉N₂O₄S Oxo group enhances acidity; may alter pharmacokinetics

Biological Activity

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, and particularly its biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O4S, with a molecular weight of approximately 357.4 g/mol. The compound features a thiazole ring, a hydroxyquinoline moiety, and an ethyl acetate group, which are known for their respective biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. This compound has been shown to possess notable antimicrobial effects against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureBiological Activity
Ethyl 2-amino-4-thiazoleacetateStructureAntimicrobial
4-HydroxyquinolineStructureAntimalarial
Thiazole DerivativesVariousAnticancer, Antimicrobial

The dual functionality of this compound could enhance its activity profile compared to simpler derivatives that contain only one of these moieties.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Compounds similar to this have shown efficacy against various cancer cell lines, including human adenocarcinoma breast (MCF-7) and cervix (HeLa) cells . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzymatic Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation. For instance, the compound's interactions with enzymes such as ecKAS III have been highlighted in studies showing significant inhibitory potency .
  • Hydrogen Bonding and Hydrophobic Interactions : The structural components of the compound suggest potential interactions with biological macromolecules like proteins and nucleic acids through hydrogen bonding and hydrophobic interactions.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antibacterial Efficacy : A study found that derivatives of thiazole exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Research on similar quinoline-based compounds indicated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may follow a similar pattern of activity .

Q & A

Basic: How can the synthesis of Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate be optimized?

Answer:
The synthesis typically involves coupling 4-hydroxyquinoline-3-carboxylic acid derivatives with thiazole intermediates. A general protocol includes:

  • Step 1: React ethyl 4-bromo-3-oxobutanoate with a benzothioamide derivative in absolute ethanol under reflux (1–2 hours) to form the thiazole core .
  • Step 2: Introduce the 4-hydroxyquinolin-3-yl carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification: Use ether extraction, column chromatography (silica gel, hexane/ethyl acetate gradient), and recrystallization from ethanol.
    Key Parameters:
  • Maintain anhydrous conditions to avoid hydrolysis.
  • Optimize stoichiometry (1:1 molar ratio of thiazole to quinoline derivative).
  • Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate).

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify thiazole protons (δ 6.8–7.2 ppm) and quinoline aromatic signals (δ 8.0–8.5 ppm). The ester group (COOEt) appears as a triplet at δ 1.2–1.4 ppm (CH3) and quartet at δ 4.1–4.3 ppm (CH2) .
    • ¹³C NMR: Confirm carbonyl groups (C=O at δ 165–175 ppm).
  • Mass Spectrometry (HRMS): Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (e.g., C₁₈H₁₆N₃O₄S).
  • X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization .

Advanced: How can molecular docking predict biological targets for this compound?

Answer:

  • Software: AutoDock Vina or Schrödinger Suite.
  • Protocol:
    • Prepare the ligand (target compound) by minimizing energy (MMFF94 force field).
    • Retrieve protein structures (e.g., kinases, β3-adrenergic receptors) from PDB.
    • Define binding pockets using GRID or SiteMap.
    • Run docking simulations with flexible side chains.
    • Validate poses using RMSD clustering and binding energy scores (< -7 kcal/mol indicates strong affinity) .
      Example: Docking into glucokinase (PDB: 4L3Q) may reveal interactions with Arg85 and Asp205 residues, suggesting activator potential .

Advanced: How to computationally evaluate ADMET properties?

Answer:

  • Tools: SwissADME and PreADMET .
  • Key Predictions:
    • Absorption: High gastrointestinal absorption (Bioavailability Score > 0.55).
    • Metabolism: CYP3A4 and CYP2D6 substrate likelihood.
    • Toxicity: Ames test (non-mutagenic), hERG inhibition risk (low).
      Data Table:
PropertyPredictionTool
LogP2.8 ± 0.3SwissADME
BBB PermeabilityLowPreADMET
HepatotoxicityNon-toxicProTox-II

Advanced: How does hydrogen bonding influence crystallographic polymorphism?

Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
  • Crystal Packing: Use Mercury (CCDC) to visualize H-bond networks. For example:
    • Quinoline OH forms O–H···N bonds with thiazole nitrogen.
    • Ester carbonyls may participate in C=O···H–C contacts.
      Experimental: Grow crystals in DMSO/water (slow evaporation) and compare unit cell parameters (PXRD) to identify polymorphs.

Advanced: How to scale synthesis for preclinical in vivo studies?

Answer:

  • Multi-Step Optimization:
    • Step 1: Scale thiazole synthesis to 50 mmol (yield ~75%) using continuous flow reactors .
    • Step 2: Use automated liquid handlers for coupling reactions (20–50 g batches).
  • Purification: Switch to flash chromatography (Biotage® systems) and lyophilization for hygroscopic intermediates .
  • Quality Control: Implement in-line FTIR for real-time monitoring of ester hydrolysis.

Basic: What are common purification challenges and solutions?

Answer:

  • Issue: Hydrolysis of the ester group during aqueous workup.
    • Solution: Use pH-controlled extraction (maintain pH 6–7 with NaHCO3).
  • Issue: Thiazole byproducts (e.g., dimerization).
    • Solution: Gradient column chromatography (5→20% ethyl acetate in hexane) .
  • Crystallization: Add seed crystals in ethanol at 4°C for 48 hours.

Advanced: How to study enzyme inhibition kinetics?

Answer:

  • Assay Design:
    • Target: Tyrosinase or β3-adrenergic receptor (see Mirabegron analogs ).
    • Protocol: Measure IC50 via fluorescence polarization (FP) or surface plasmon resonance (SPR).
  • Kinetic Parameters:
    • Km and Vmax: Derive from Lineweaver-Burk plots.
    • Inhibition Type: Competitive if Km increases with inhibitor concentration.

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